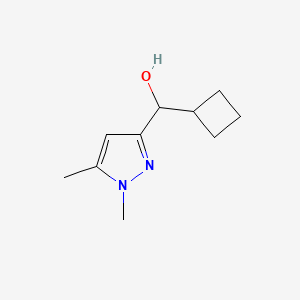
Fmoc-(S)-2-aminopropanethioic S-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-(S)-2-aminopropanethioic S-acid is a compound used in peptide synthesis, particularly in the field of solid-phase peptide synthesis (SPPS). The Fmoc group, or 9-fluorenylmethoxycarbonyl, is a protecting group for the amino group, which is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-2-aminopropanethioic S-acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-2-aminopropanethioic S-acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in DMF for Fmoc removal.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Free thiol groups.
Substitution: Deprotected amino acids ready for further coupling reactions.
Scientific Research Applications
Fmoc-(S)-2-aminopropanethioic S-acid is widely used in scientific research, particularly in the synthesis of peptides and proteins. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for research and pharmaceutical purposes
Mechanism of Action
The mechanism of action of Fmoc-(S)-2-aminopropanethioic S-acid involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the amino group to participate in coupling reactions to form peptide bonds. This process is crucial for the stepwise assembly of peptides on a solid support .
Comparison with Similar Compounds
Similar Compounds
Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-(S)-3-methylglutamate: Used in the synthesis of peptides and proteins with specific structural requirements.
Uniqueness
Fmoc-(S)-2-aminopropanethioic S-acid is unique due to its thiol group, which allows for the formation of disulfide bonds, adding stability and functionality to the synthesized peptides. This makes it particularly useful in the synthesis of peptides that require specific structural features .
Properties
Molecular Formula |
C18H17NO3S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)propanethioic S-acid |
InChI |
InChI=1S/C18H17NO3S/c1-11(17(20)23)19-18(21)22-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,21)(H,20,23) |
InChI Key |
NODUQTJWQCYJAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloromethyl 17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B12312405.png)

![2-[5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B12312410.png)
![(2R,3S,4R,5R,6S)-5-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy}-2-(hydroxymethyl)oxane-3,4-diol trihydrochloride](/img/structure/B12312412.png)



![3-Azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B12312450.png)
![methyl 6-acetyloxy-1,4a-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12312452.png)





